Welcome to the BenchChem Online Store!
molecular formula C13H16O3 B8718269 (3,5-bis(allyloxy)phenyl)methanol CAS No. 177837-80-8

(3,5-bis(allyloxy)phenyl)methanol

Cat. No. B8718269
M. Wt: 220.26 g/mol
InChI Key: FPSBBTHWQQOYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06310243B1

Procedure details

2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate (23.1 g, 84.2 mmol) was dissolved in dry diethyl ether (250 ml) and added dropwise at 0° C. to a suspension of lithium aluminium hydride (3.45 g, 91.0 mmol) in dry diethyl ether (200 ml). The mixture was stirred at room temperature for 16 h and ethyl acetate (5 ml) was added slowly followed by water (10 ml) and diluted aqueous hydrochloric acid (2 M, 4 ml) to bring pH to 4. The phases were separated and the aqueous phase was extracted with diethyl ether (50 ml). The combined organic phases washed with water (50 ml), dried (Na2SO4), and the solvent was evaporated to give 18.4 g (99%) of the product as a colorless oil.
Name
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
99%

Identifiers

REACTION_CXSMILES
C([C:4]1[C:12]([O:13][CH2:14][CH:15]=[CH2:16])=[CH:11][C:10]([O:17][CH2:18][CH:19]=[CH2:20])=[CH:9][C:5]=1[C:6]([O-])=[O:7])=CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)(=O)C.Cl>C(OCC)C.O>[CH2:18]([O:17][C:10]1[CH:9]=[C:5]([CH:4]=[C:12]([O:13][CH2:14][CH:15]=[CH2:16])[CH:11]=1)[CH2:6][OH:7])[CH:19]=[CH2:20] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-Propenyl-3,5-bis-(2-propenyloxy)-benzoate
Quantity
23.1 g
Type
reactant
Smiles
C(=CC)C1=C(C(=O)[O-])C=C(C=C1OCC=C)OCC=C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether (50 ml)
WASH
Type
WASH
Details
The combined organic phases washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(CO)C=C(C1)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.